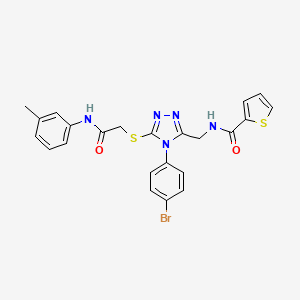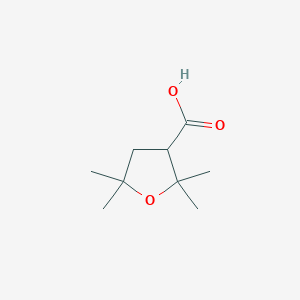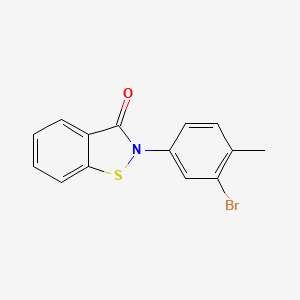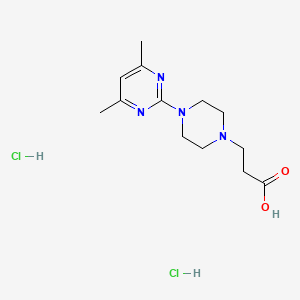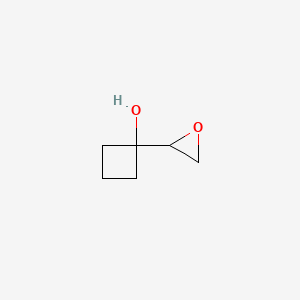
1-(Oxiran-2-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Oxiran-2-yl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 1423078-70-9 . It has a molecular weight of 114.14 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C6H10O2/c7-6(2-1-3-6)5-4-8-5/h5,7H,1-4H2 .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Overview
1-(Oxiran-2-yl)cyclobutan-1-ol is a compound involved in various scientific research studies and applications. The research spans various domains, including pharmacology, environmental studies, and biochemical research. Below are details of the research applications based on the available literature.
Anticancer Research
This compound appears in the study of novel anticancer drugs. For instance, in a study on S-1, a novel oral anticancer drug composed of tegafur (FT), gimestat (CDHP), and otastat potassium (Oxo), this compound is a part of the biochemical modulation of 5-fluorouracil (5-FU). S-1 aims to improve tumor-selective toxicity of 5-FU through the actions of modulators like CDHP and Oxo, indicating its role in cancer treatment research (Sakata et al., 1998).
Environmental and Occupational Health
Studies involving this compound also touch on environmental health, particularly related to pollutants such as polycyclic aromatic hydrocarbons (PAHs). Research indicates that exposure to PAHs, represented by compounds like this compound, can be linked to oxidative DNA damage, providing insights into environmental health risks and the need for monitoring PAH exposure in populations (Fan et al., 2012).
Oxidative Stress and DNA Damage
The compound is part of studies examining oxidative stress and DNA damage, with a focus on conditions such as chronic diseases and cancer. Research reveals its presence in studies where biomarkers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) are used to assess DNA damage due to reactive oxygen species, indicating its relevance in understanding the mechanisms behind chronic diseases and potential cancer risk (Wikman et al., 2000).
Gene Polymorphisms and Disease Susceptibility
Investigations into gene polymorphisms and their association with disease susceptibility also feature this compound. These studies aim to understand how genetic variations can influence individual responses to oxidative stress and thereby affect the risk of diseases like cancer (Hong et al., 2002).
Safety and Hazards
The compound has several hazard statements including H226, H301, H311, H315, H319, H331, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P310, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P311, P312, P330, P332+P313, P337+P313, P361, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
1-(oxiran-2-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6(2-1-3-6)5-4-8-5/h5,7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZYOIDMHRGJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
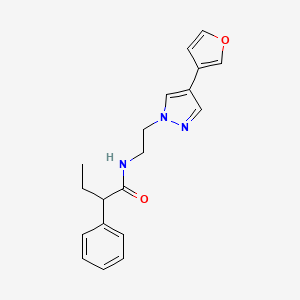
![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2832049.png)
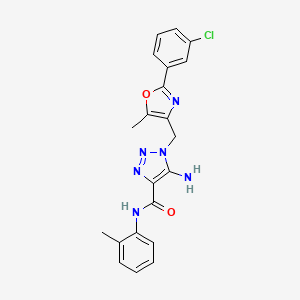


![1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine](/img/structure/B2832055.png)
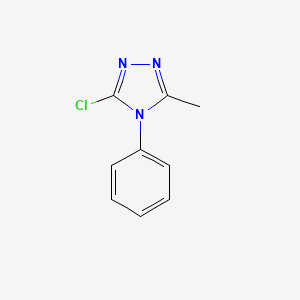
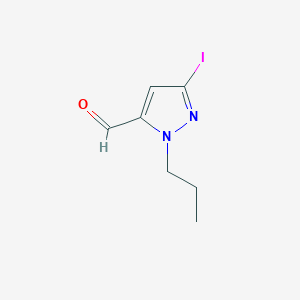
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2832064.png)
![2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2832065.png)
